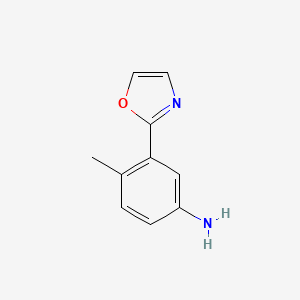
4-Methyl-3-(1,3-oxazol-2-yl)aniline
Descripción general
Descripción
“4-Methyl-3-(1,3-oxazol-2-yl)aniline” is a chemical compound with the formula C10H10N2O. Its IUPAC name is 4-methyl-3-(oxazol-2-yl)aniline .
Synthesis Analysis
The synthesis of oxazoline compounds, which includes “4-Methyl-3-(1,3-oxazol-2-yl)aniline”, has been a subject of numerous studies. Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of “4-Methyl-3-(1,3-oxazol-2-yl)aniline” consists of a benzene ring substituted with an amine group and a 4-methyl-oxazole group .Chemical Reactions Analysis
Oxazoline compounds, including “4-Methyl-3-(1,3-oxazol-2-yl)aniline”, have been subjected to various chemical reactions. For instance, direct arylation and alkenylation of oxazoles have been efficiently catalyzed by Pd(PPh3)4 .Physical And Chemical Properties Analysis
“4-Methyl-3-(1,3-oxazol-2-yl)aniline” is a powder at room temperature. It has a molecular weight of 174.2 .Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
The development of efficient synthesis techniques for compounds related to 4-Methyl-3-(1,3-oxazol-2-yl)aniline has been a significant focus. For instance, Priewisch and Rück-Braun (2005) described reaction conditions for the oxidation of anilines to nitrosoarenes, leading to the synthesis of unsymmetrically substituted azobenzenes. This method utilizes environmentally friendly oxidants in a biphasic system, proving efficient for large-scale preparations of nitrosoarenes for azo compound synthesis (Priewisch & Rück-Braun, 2005).
Antimicrobial and Biological Activities
Research into novel quinazolinone derivatives, including structures related to 4-Methyl-3-(1,3-oxazol-2-yl)aniline, has shown significant antimicrobial activity. Habib, Hassan, and El‐Mekabaty (2013) prepared compounds with potential antimicrobial properties by reacting 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate with various amines, demonstrating the compound's utility in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Material Science Applications
The compound's derivatives have also found applications in material science. For example, Coates et al. (2012) explored the use of 4-azidoaniline combined with "click" chemistry and electrochemistry for the functionalization of conductive surfaces. This research underscores the versatility of aniline derivatives in creating functional materials for various technological applications (Coates et al., 2012).
Apoptosis Induction and Cancer Research
In the realm of biomedical research, novel 4-anilinoquinazolines, closely related to 4-Methyl-3-(1,3-oxazol-2-yl)aniline, have been identified as potent inducers of apoptosis, highlighting their potential as anticancer agents. Sirisoma et al. (2008) discovered a compound that induced apoptosis effectively, demonstrating the importance of methyl groups on nitrogen linkers for apoptosis-inducing activity. This research suggests the therapeutic potential of aniline derivatives in treating cancer (Sirisoma et al., 2008).
Safety And Hazards
While specific safety and hazard information for “4-Methyl-3-(1,3-oxazol-2-yl)aniline” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-3-(1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIYCICVSHONFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(1,3-oxazol-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



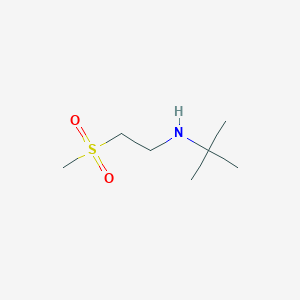
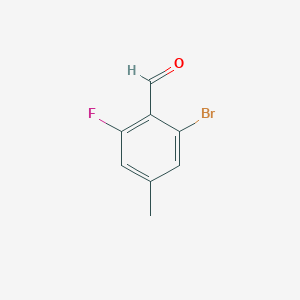
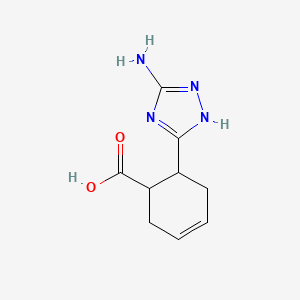

![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
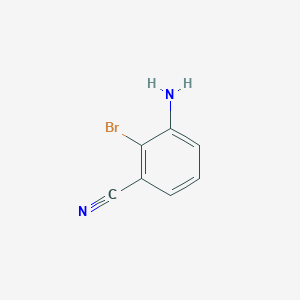
![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)
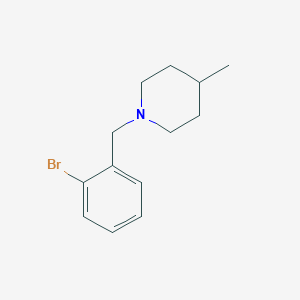
![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)


![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)
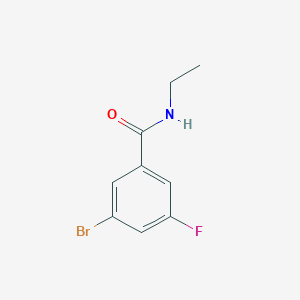
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)